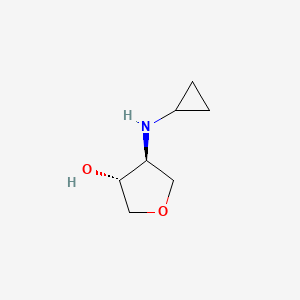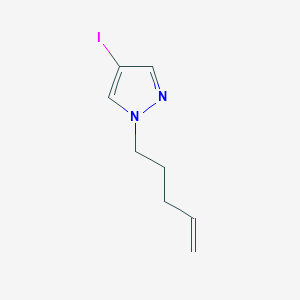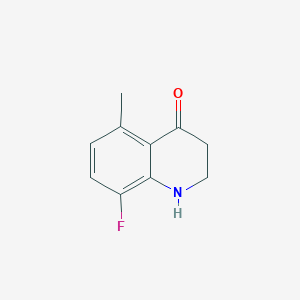
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a methylphenyl acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid typically involves the reaction of 4-(aminomethyl)-3-methylbenzaldehyde with a suitable acetic acid derivative. One common method includes the use of a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-(4-(Aminomethyl)-3-methylphenyl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
4-Aminophenylacetic acid: Shares a similar structure but lacks the methyl group on the phenyl ring.
2-(4-Aminophenyl)acetic acid: Another similar compound with slight structural variations.
Uniqueness: 2-(4-(Aminomethyl)-3-methylphenyl)acetic acid is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its interactions with biological targets and its utility in various applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)-3-methylphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
GELOZAPRJKLQKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
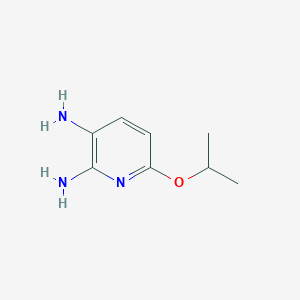
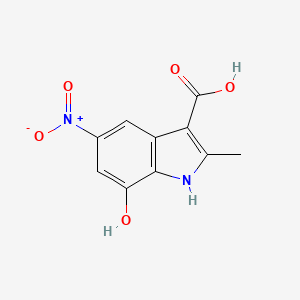
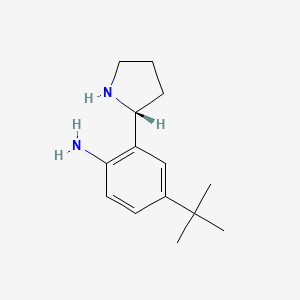
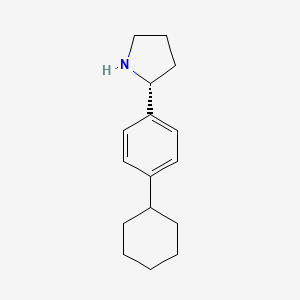
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
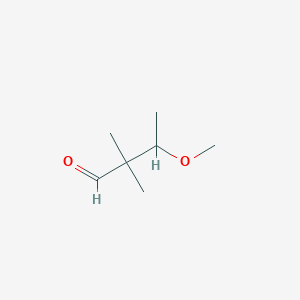
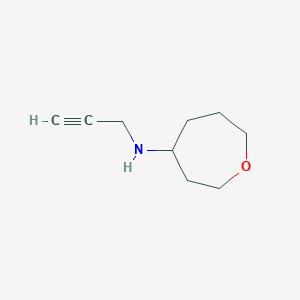
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
